molecular formula C14H12N2O2 B8147103 Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate

Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate

Cat. No.: B8147103
M. Wt: 240.26 g/mol
InChI Key: XSZWVOBNBULGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a methyl ester functional group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted aniline, the indole core can be constructed through a Fischer indole synthesis. Subsequent functionalization steps introduce the cyano and cyclopropyl groups, followed by esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as binding to proteins or enzymes.

    Industry: Used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The cyano and cyclopropyl groups may enhance binding affinity or specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl 4-cyano-1H-indole-6-carboxylate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Methyl 1-cyclopropyl-1H-indole-6-carboxylate: Lacks the cyano group, potentially altering its chemical properties and applications.

    Methyl 4-cyano-1H-indole-2-carboxylate: The position of the carboxylate group is different, which can influence the compound’s reactivity and interactions.

Uniqueness: Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is unique due to the combination of its functional groups and their positions on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 4-cyano-1-cyclopropylindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-14(17)9-6-10(8-15)12-4-5-16(11-2-3-11)13(12)7-9/h4-7,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZWVOBNBULGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.